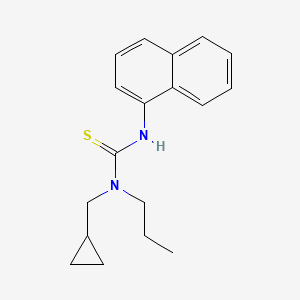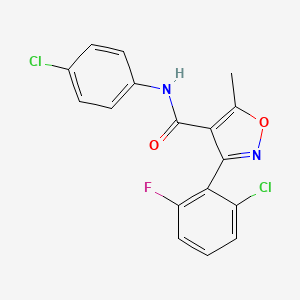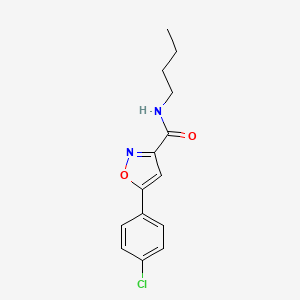![molecular formula C17H23BrN2O3 B4728792 3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4728792.png)
3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
描述
3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as BRDPI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. BRDPI is a member of the imidazolidinedione family of compounds and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of 3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Inflammatory cells, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in the production of inflammatory mediators. In viruses, this compound has been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In inflammatory cells, this compound has been shown to reduce the production of inflammatory mediators, leading to a decrease in inflammation. In viruses, this compound has been shown to inhibit the replication of the virus, leading to a decrease in viral load.
实验室实验的优点和局限性
One of the main advantages of using 3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione in lab experiments is its high purity and high yield, which makes it a viable option for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications in certain areas of scientific research.
未来方向
There are several future directions for the study of 3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. In medicine, further studies are needed to determine the efficacy and safety of this compound as a potential drug candidate for the treatment of cancer, inflammation, and viral infections. In agriculture, further studies are needed to determine the effectiveness of this compound as an alternative to traditional pesticides. In materials science, further studies are needed to explore the potential applications of this compound in the development of new materials with unique properties. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various areas of scientific research.
科学研究应用
3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential applications in various areas of scientific research. In medicine, this compound has been shown to possess antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. In agriculture, this compound has been shown to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, this compound has been studied for its potential applications in the development of new materials with unique properties.
属性
IUPAC Name |
3-[3-(4-bromo-2-propan-2-ylphenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-11(2)13-10-12(18)6-7-14(13)23-9-5-8-20-15(21)17(3,4)19-16(20)22/h6-7,10-11H,5,8-9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDTRZPWMEXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCCN2C(=O)C(NC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B4728716.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-propylpropanamide](/img/structure/B4728720.png)
![N-(3,4-dimethoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4728721.png)

![4-((1E)-3-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-1-propen-1-yl)-2-methoxyphenol](/img/structure/B4728742.png)

![1-[(4-bromophenoxy)methyl]-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4728756.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B4728762.png)
![N-(2-methoxyethyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4728788.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B4728793.png)



![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4728827.png)